N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide
Description
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide is a brominated and chlorinated aromatic compound featuring a naphthamide core substituted with methoxy, benzoyl, and halogen groups.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrClNO3/c1-31-23-13-16-7-3-2-6-15(16)12-20(23)25(30)28-22-11-10-17(26)14-19(22)24(29)18-8-4-5-9-21(18)27/h2-14H,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSIKNSZMGCEFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling (Method A)
Adapting the protocol from, 2-aminobenzonitrile undergoes Pd(TFA)₂-catalyzed coupling with 2-chlorophenylboronic acid in the presence of 5,5'-dimethyl-2,2'-bipyridine (L1) and methanesulfonic acid (MsOH) in 2-MeTHF/H₂O (2:1) at 80°C for 36 hours. This yields (2-aminophenyl)(2-chlorophenyl)methanone. Subsequent bromination at the 4-position using bromine in acetic acid at 0°C furnishes the desired intermediate.
Key Data :
Friedel-Crafts Acylation (Method B)
4-Bromo-2-nitroaniline is reduced to 4-bromo-1,2-diaminobenzene using hydrogen gas and palladium on carbon. Selective acylation at the 2-position with 2-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) affords the intermediate.
Key Data :
Synthesis of 3-Methoxy-2-Naphthoic Acid
Direct Methoxylation of 2-Naphthoic Acid
2-Naphthoic acid is treated with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours, introducing the methoxy group at the 3-position via electrophilic aromatic substitution. Acidic workup yields 3-methoxy-2-naphthoic acid.
Key Data :
Amide Bond Formation: Coupling Strategies
Acyl Chloride-Mediated Coupling (Method 1)
3-Methoxy-2-naphthoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in DCM at 0°C. The resultant 3-methoxy-2-naphthoyl chloride is reacted with 4-bromo-2-(2-chlorobenzoyl)aniline in DCM with Et₃N and DMAP at room temperature for 12 hours.
Reaction Conditions :
Characterization :
HATU-Mediated Coupling (Method 2)
A mixture of 3-methoxy-2-naphthoic acid (1.0 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DCM is stirred at 0°C for 30 minutes. 4-Bromo-2-(2-chlorobenzoyl)aniline (1.0 equiv) is added, and the reaction proceeds at room temperature for 24 hours.
Reaction Conditions :
Advantages :
Comparative Analysis of Methods
| Parameter | Acyl Chloride (Method 1) | HATU (Method 2) |
|---|---|---|
| Yield | 85–90% | 78–82% |
| Reaction Time | 12 hours | 24 hours |
| Cost | Low (SOCl₂) | High (HATU) |
| Purification | Column chromatography | Column chromatography |
| Scalability | Suitable for gram-scale | Limited by HATU cost |
Functionalization and Post-Synthetic Modifications
The methoxy group on the naphthamide can be demethylated using BBr₃ in DCM at −78°C to yield a hydroxyl derivative, as demonstrated in similar systems. Additionally, Suzuki-Miyaura cross-coupling at the bromo position enables further diversification.
Challenges and Optimization Opportunities
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Steric Hindrance : The 2-chlorobenzoyl and 4-bromo groups reduce the nucleophilicity of the aniline, necessitating excess acyl chloride or prolonged reaction times.
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Purification : Flash chromatography (cyclohexane/ethyl acetate = 10:1) effectively isolates the product but may require multiple runs for high-purity yields.
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Alternative Catalysts : Exploring Ni or Cu catalysts could reduce costs compared to Pd-based systems .
Chemical Reactions Analysis
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit promising antimicrobial properties. The mechanisms typically involve:
- Inhibition of Bacterial Growth : Compounds related to N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Case Study : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations (IC50 values around 5 µg/mL) .
Anticancer Properties
The potential anticancer effects of this compound are notable. Research indicates:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways, disrupting cellular metabolism and promoting cell death.
- Case Study : In vitro studies on human breast adenocarcinoma (MCF7) cells revealed that related compounds exhibited IC50 values as low as 0.05 µM, indicating strong antiproliferative effects .
Future Directions in Research
Continued exploration into the applications of this compound is warranted, particularly in:
- Drug Development : Investigating its potential as a lead compound for new antimicrobial and anticancer agents.
- Combination Therapies : Evaluating the efficacy of this compound in combination with existing therapies to enhance treatment outcomes for resistant strains and cancer cells.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Research Implications and Gaps
- Data Limitations : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence, necessitating further study.
Biological Activity
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthamide core substituted with bromine and chlorine atoms, which are known to influence its biological activity. The presence of the methoxy group is also critical for enhancing lipophilicity and cellular permeability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, a study on chloroacetamides showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis revealed that halogenated phenyl rings significantly enhance antimicrobial efficacy due to increased lipophilicity, facilitating membrane penetration .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 40 µg/mL |
| N-(4-bromophenyl)-2-chloroacetamide | E. coli | 80 µg/mL |
| This compound | MRSA | TBD |
Anticancer Activity
The anticancer potential of similar naphthamide derivatives has been explored extensively. For example, compounds containing naphthalene moieties have demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). A notable study reported that a related compound exhibited an IC50 value of 225 µM against MCF-7 cells, indicating significant cytotoxicity .
Table 2: Anticancer Activity of Naphthamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related naphthamide derivative | A549 | 200 |
| Another naphthamide derivative | HeLa | 150 |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated. In vitro studies suggest that naphthamide derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. Molecular docking studies indicate strong binding affinities to COX-2 receptors, suggesting potential therapeutic applications in inflammatory diseases .
Case Study: Inhibition of COX-2 by Naphthamide Derivatives
In a study evaluating the anti-inflammatory effects of various naphthamide derivatives, one compound demonstrated significant inhibition of COX-2 activity with an IC50 value lower than that of standard NSAIDs . Histopathological assessments showed no significant toxicity at effective doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
